2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
Description
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is a complex organic compound with a unique structure that combines a chlorophenoxy group and a quinoline derivative
Properties
CAS No. |
851408-32-7 |
|---|---|
Molecular Formula |
C23H25ClN2O3 |
Molecular Weight |
412.91 |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-14-5-6-16-13-17(21(27)26-20(16)15(14)2)11-12-25-22(28)23(3,4)29-19-9-7-18(24)8-10-19/h5-10,13H,11-12H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
GVHGMQWUAOVAIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form 2-(4-chlorophenoxy)-2-methylpropane.
Quinoline Derivative Synthesis: The quinoline derivative can be synthesized through a series of reactions starting from 2,4-dimethylquinoline. This involves oxidation to form the 2-oxo derivative, followed by alkylation with an appropriate ethylating agent.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the quinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the quinoline moiety to form quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline derivative, potentially forming alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline moiety.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 347.8 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known bioactive molecules. It is being investigated for:
Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the 4-chlorophenoxy group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties : The presence of both chlorophenoxy and quinoline moieties suggests potential antimicrobial activity. Research has indicated that compounds containing these groups can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuropharmacology
Research indicates that quinoline derivatives can interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as depression or anxiety. The specific substitution patterns in this compound may contribute to its selectivity and efficacy at these targets.
Environmental Chemistry
Given its chlorinated structure, this compound may also be relevant in environmental studies focusing on the degradation of chlorinated organic compounds. Understanding its stability and degradation pathways can provide insights into its environmental impact and potential remediation strategies.
Case Study 1: Anticancer Screening
A study conducted on a series of quinoline derivatives demonstrated that compounds similar to this one exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound displayed activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Case Study 3: Neuropharmacological Evaluation
Research evaluating the effects of related quinoline compounds on serotonin receptors indicated potential anxiolytic effects. The study highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound in animal models.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide: Lacks the dimethyl groups on the quinoline moiety.
2-(4-bromophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide: Contains a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylpropanamide: Has an ethyl group instead of a methyl group on the propanamide moiety.
Uniqueness
The presence of both the chlorophenoxy group and the dimethylquinoline derivative in 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide provides unique chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is a synthetic organic compound notable for its complex structure, which combines a chlorophenoxy group with a quinolinyl moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and enzyme inhibition.
The molecular formula of the compound is , with a molecular weight of 412.9 g/mol. The structure includes functional groups that are crucial for its biological activity, including a chlorophenoxy group and a quinolinyl derivative.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O3 |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | GVHGMQWUAOVAIF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including specific receptors and enzymes. The compound may act as a selective modulator of certain pathways, influencing cellular processes such as proliferation and apoptosis.
Potential Targets
- Androgen Receptors : The compound may exhibit activity similar to selective androgen receptor modulators (SARMs), which are known to enhance anabolic effects while minimizing androgenic side effects .
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
Research has indicated that this compound demonstrates notable effects on cell lines:
- Cell Proliferation : MTT assays have shown that the compound can inhibit proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
Case Studies
A recent study evaluated the effects of the compound on LNCaP prostate cancer cells, revealing that it significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the downregulation of androgen receptor activity, suggesting its potential use in prostate cancer treatment .
Comparative Analysis with Similar Compounds
The unique combination of the chlorophenoxy and quinolinyl groups in this compound distinguishes it from other related molecules. For instance:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)acetic acid | Lacks quinolinyl group | Known for anti-inflammatory properties |
| N-(2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl)-2-methylpropanamide | Lacks chlorophenoxy group | Potentially similar receptor activity |
This comparison highlights the specificity of this compound's action profiles.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide?
- Methodological Answer :
- Use carbodiimide coupling agents (e.g., EDC●HCl) with DMAP as a catalyst in dichloromethane (DCM) to enhance reaction efficiency .
- Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase.
- Validate purity (≥92%) using H NMR (400 MHz, CDCl) and C NMR (100 MHz, CDCl), comparing chemical shifts to computational predictions (e.g., HRMS-ESI) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the quinoline moiety (δ 7.8–8.2 ppm for aromatic protons) and chlorophenoxy group (δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] calculated for CHClNO: 423.1471) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and aromatic C-Cl bonds (600–800 cm) .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) and dilute in PBS (pH 7.4) for aqueous compatibility. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH for 4 weeks) and analyze via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected H NMR splitting patterns) be resolved?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to confirm proton-proton coupling and carbon-proton correlations.
- Use density functional theory (DFT) to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) and compare with experimental data .
- Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in DCM/hexane) .
Q. What computational strategies are effective for predicting biological activity or reaction pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) based on the quinoline scaffold’s pharmacophore .
- Quantum Chemical Calculations : Employ Gaussian 16 to explore reaction pathways (e.g., transition states in carbodiimide-mediated coupling) and optimize conditions .
- AI-Driven Optimization : Apply COMSOL Multiphysics with machine learning algorithms to predict optimal solvent systems or catalyst ratios .
Q. How can statistical experimental design improve reaction yield or selectivity?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2 factorial matrix to identify critical factors.
- Example: Vary temperature (25–60°C), solvent (DCM vs. THF), and EDC●HCl concentration (1.2–2.0 eq.) .
- Response Surface Methodology (RSM) : Optimize conditions via Central Composite Design (CCD), analyzing yield (%) as the response variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
